molecular formula C18H18N6O2 B10931090 N-(1-ethyl-1H-pyrazol-3-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-pyrazol-3-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931090
M. Wt: 350.4 g/mol
InChI Key: WREXQIAIARISMP-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as an ethyl group, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-1H-PYRAZOL-3-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolopyridine core, followed by functionalization to introduce the ethyl, furan, and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-1H-PYRAZOL-3-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Similar in structure but with different substituents, leading to distinct chemical properties and applications.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another pyrazole derivative with unique energetic properties.

Uniqueness

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its combination of a pyrazole ring fused to a pyridine ring, along with the presence of an ethyl group, a furan ring, and a carboxamide group

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1-ethylpyrazol-3-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18N6O2/c1-4-24-8-7-15(22-24)20-18(25)12-10-13(14-6-5-9-26-14)19-17-16(12)11(2)21-23(17)3/h5-10H,4H2,1-3H3,(H,20,22,25)

InChI Key

WREXQIAIARISMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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